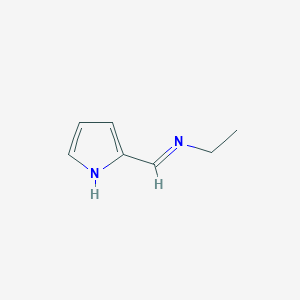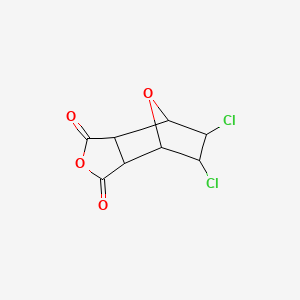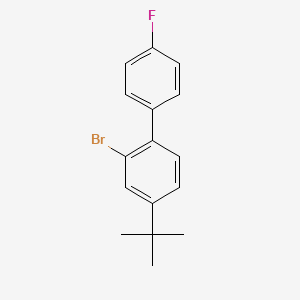
2-Bromo-4-(tert-butyl)-4'-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a fluorine atom at the 4’-position on the biphenyl structure. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl typically involves the bromination of 4-(tert-butyl)-4’-fluoro-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of 4-(tert-butyl)-4’-fluoro-1,1’-biphenyl.
Coupling: Formation of extended biphenyl systems or polyphenyl compounds.
Applications De Recherche Scientifique
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological pathways and interactions involving biphenyl derivatives.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the tert-butyl and fluoro groups can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic attack on the bromine atom or coordination with metal catalysts in coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-tert-butylaniline
- 2-Bromo-4-tert-butylphenol
- 4-tert-Butyl-2-bromophenol
Uniqueness
2-Bromo-4-(tert-butyl)-4’-fluoro-1,1’-biphenyl is unique due to the presence of both a bromine atom and a fluorine atom on the biphenyl structure. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C16H16BrF |
|---|---|
Poids moléculaire |
307.20 g/mol |
Nom IUPAC |
2-bromo-4-tert-butyl-1-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C16H16BrF/c1-16(2,3)12-6-9-14(15(17)10-12)11-4-7-13(18)8-5-11/h4-10H,1-3H3 |
Clé InChI |
DCFYBUYMYGGZCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)

![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
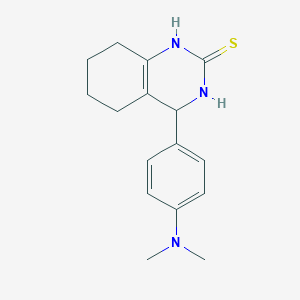
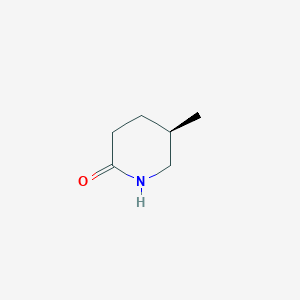
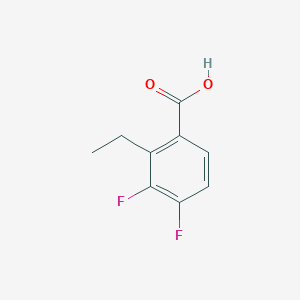
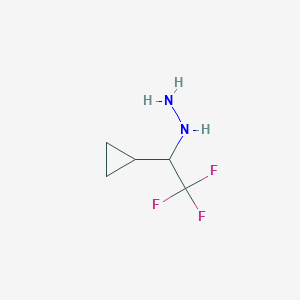
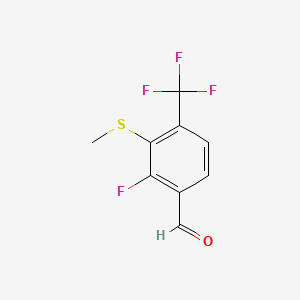
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
